Enrasentan

Description

ENRASENTAN is a small molecule drug with a maximum clinical trial phase of II.

decreases ischemic brain injury; an endothelin A and B receptor antagonist; structure in first source

Properties

CAS No. |

167256-08-8 |

|---|---|

Molecular Formula |

C29H30O8 |

Molecular Weight |

506.5 g/mol |

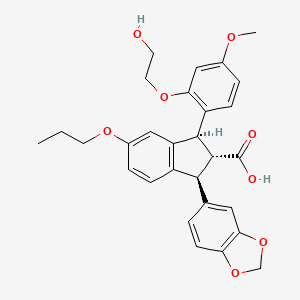

IUPAC Name |

(1S,2R,3S)-1-(1,3-benzodioxol-5-yl)-3-[2-(2-hydroxyethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid |

InChI |

InChI=1S/C29H30O8/c1-3-11-34-19-6-7-20-22(14-19)27(21-8-5-18(33-2)15-24(21)35-12-10-30)28(29(31)32)26(20)17-4-9-23-25(13-17)37-16-36-23/h4-9,13-15,26-28,30H,3,10-12,16H2,1-2H3,(H,31,32)/t26-,27+,28+/m0/s1 |

InChI Key |

GLCKXJLCYIJMRB-UPRLRBBYSA-N |

Isomeric SMILES |

CCCOC1=CC2=C(C=C1)[C@@H]([C@H]([C@@H]2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5 |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5 |

Appearance |

Solid powder |

Other CAS No. |

167256-08-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(1S,2R,3S)-3-(2-(2-Hydroxyethoxy)-4-methoxyphenyl)-1-(3,4- (methylenedioxy)phenyl)-5-propoxy-2-indancarboxylic acid 3-(2-(2-hydroxyeth-1-yloxy)-4-methoxyphenyl)-1-(3,4-methylenedioxyphenyl)-5-(prop-1-yloxy)indan-2-carboxylic acid enrasentan SB 217242 SB-217242 |

Origin of Product |

United States |

Foundational & Exploratory

Enrasentan: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrasentan is a non-peptide, orally active mixed endothelin ETA and ETB receptor antagonist that has been investigated for its therapeutic potential in cardiovascular diseases, particularly heart failure.[1][2] It exhibits a higher affinity for the ETA receptor subtype.[1][2] This technical guide provides an in-depth overview of the mechanism of action of enrasentan, including its interaction with the endothelin system, its pharmacological properties, and a summary of its effects in clinical studies. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development in this area.

Introduction to the Endothelin System

The endothelin (ET) system plays a crucial role in vascular homeostasis. The primary effector, endothelin-1 (ET-1), is a potent vasoconstrictor peptide produced by endothelial cells.[1] The physiological effects of ET-1 are mediated through two G protein-coupled receptor subtypes: ETA and ETB.

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to vasoconstriction and cell proliferation.

-

ETB Receptors: Found on both endothelial cells and smooth muscle cells. Endothelial ETB receptor activation mediates vasodilation through the release of nitric oxide and prostacyclin, and also plays a role in clearing circulating ET-1. Conversely, ETB receptors on smooth muscle cells contribute to vasoconstriction.

In pathological conditions such as heart failure, elevated levels of ET-1 contribute to increased vascular resistance, cardiac hypertrophy, and fibrosis. Antagonism of endothelin receptors, therefore, represents a logical therapeutic strategy.

Core Mechanism of Action of Enrasentan

Enrasentan functions as a competitive antagonist at both ETA and ETB receptors. By binding to these receptors, it prevents the endogenous ligand, ET-1, from exerting its biological effects. While it is a mixed antagonist, enrasentan displays a greater affinity for the ETA receptor. One study noted a 100-fold greater affinity for the ETA receptor compared to the ETB receptor.

The blockade of ETA receptors by enrasentan is expected to lead to a reduction in vasoconstriction and a decrease in systemic vascular resistance. The simultaneous, though less potent, blockade of ETB receptors on smooth muscle cells would also contribute to this effect. However, the antagonism of endothelial ETB receptors could potentially counteract some of the beneficial vasodilatory and ET-1 clearance effects. The net hemodynamic effect is a result of the balance of its actions on both receptor subtypes.

Signaling Pathway

The binding of ET-1 to its receptors initiates a cascade of intracellular signaling events. Enrasentan, by blocking this initial binding, inhibits these downstream pathways.

Pharmacological Data

Receptor Binding Affinity (Representative Data)

| Compound | Receptor | Ki (nM) | IC50 (µM) (Functional Assay) | Selectivity (ETB Ki / ETA Ki) |

| Bosentan | ETA | 4.75 | 0.2 (Vasoconstriction) | ~8.6 |

| ETB | 40.9 | 19 (Vasoconstriction) |

Experimental Protocols

Radioligand Binding Assay for Endothelin Receptors

This protocol provides a general framework for determining the binding affinity of a test compound like enrasentan for ETA and ETB receptors.

Objective: To determine the Ki of a test compound for ETA and ETB receptors through competitive binding with a radiolabeled ligand.

Materials:

-

Cell lines expressing human ETA receptors (e.g., human coronary artery smooth muscle cells) and ETB receptors (e.g., SK-Mel-28 melanoma cell line).

-

Radioligand: [125I]-ET-1.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Test compound (e.g., enrasentan) at various concentrations.

-

96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells to confluence.

-

Homogenize cells in cold lysis buffer.

-

Centrifuge to pellet membranes.

-

Resuspend and wash the pellet.

-

Resuspend the final pellet in assay buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add in order:

-

150 µL of membrane preparation.

-

50 µL of test compound at various concentrations or buffer (for total binding).

-

50 µL of [125I]-ET-1 at a fixed concentration (near its Kd).

-

-

To determine non-specific binding, add a high concentration of unlabeled ET-1 in separate wells.

-

Incubate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the incubation mixture through the pre-soaked filter plate using a vacuum harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Dry the filters.

-

Add scintillation fluid to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Clinical Data Summary

Enrasentan has been evaluated in clinical trials for heart failure, with mixed results. The Enrasentan Cooperative Randomized Evaluation (ENCOR) study in patients with NYHA class II-III heart failure did not show a benefit over placebo. Another study comparing enrasentan to enalapril in patients with asymptomatic left ventricular dysfunction provided more detailed quantitative data.

Effects on Cardiac and Neurohormonal Parameters (6-Month Treatment)

| Parameter | Enrasentan (60-90 mg/day) Change from Baseline | Enalapril (10-20 mg/day) Change from Baseline | p-value (between groups) |

| LV End-Diastolic Volume Index (ml/m²) | +3.9 | -3.4 | 0.001 |

| Resting Cardiac Index (l/m²) | +0.11 | -0.10 | 0.04 |

| LV Mass Index (g/m²) | +0.67 | -3.6 | 0.04 |

| Brain Natriuretic Peptide (pg/ml) | -5.8 | -19.3 | 0.005 |

| Noradrenaline (norepinephrine) | Increased | Less Increase | 0.02 |

Data from the cardiovascular magnetic resonance study.

Adverse Events

In the same comparative study, enrasentan was associated with more serious adverse events compared to enalapril (16.7% vs. 2.8%, p=0.02). The ENCOR trial was reportedly not fully published, which limits a comprehensive understanding of its safety and efficacy profile. Development of enrasentan was discontinued following the results of the ENCOR trial.

Conclusion

Enrasentan is a mixed ETA/ETB receptor antagonist with a preference for the ETA subtype. Its mechanism of action is centered on the competitive inhibition of endothelin-1 binding to its receptors, thereby blocking the downstream signaling pathways that lead to vasoconstriction and other deleterious effects in cardiovascular disease. While preclinical studies showed promise, clinical trials in heart failure did not demonstrate a clear benefit, and in some cases, suggested adverse outcomes compared to standard of care. The quantitative data from clinical studies indicate complex effects on cardiac remodeling and neurohormonal activation that differ from those of ACE inhibitors. Further research into the nuanced roles of ETA and ETB receptor modulation is necessary to fully understand the therapeutic potential and risks of this class of drugs.

References

Enrasentan: A Technical Guide to its Endothelin Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrasentan is a non-peptide, orally active endothelin receptor antagonist (ERA) that has been investigated for its therapeutic potential in various cardiovascular and renal diseases. This technical guide provides an in-depth overview of the core pharmacology of enrasentan, focusing on its activity as an antagonist of endothelin receptors. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows.

Endothelins are a family of potent vasoconstrictor peptides that play a crucial role in vascular homeostasis. Their effects are mediated through two G protein-coupled receptor subtypes: endothelin receptor type A (ETA) and endothelin receptor type B (ETB). ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation. ETB receptors are found on endothelial cells, where their activation leads to the release of vasodilators such as nitric oxide and prostacyclin, and also on smooth muscle cells, where they can mediate vasoconstriction. Imbalances in the endothelin system are implicated in the pathophysiology of several diseases, making endothelin receptors a key target for drug development.

Quantitative Data on Endothelin Receptor Antagonist Activity

To provide a comparative context for enrasentan's activity, the following table summarizes the binding affinities (Ki values) of other well-characterized endothelin receptor antagonists for human ETA and ETB receptors.

| Compound | Receptor Subtype | Ki (nM) | Selectivity (ETB Ki / ETA Ki) |

| Enrasentan | ETA | Data not available | ~100-fold higher affinity for ETA |

| ETB | Data not available | ||

| Atrasentan | ETA | 0.0551 | 87 |

| ETB | 4.80 | ||

| Bosentan | ETA | 4.75 | 8.6 |

| ETB | 40.9 | ||

| YM598 | ETA | 0.772 | 185 |

| ETB | 143 |

Data for Atrasentan, Bosentan, and YM598 are derived from studies on native human endothelin receptors.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antagonist activity of compounds like enrasentan.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound (e.g., enrasentan).

Objective: To determine the inhibitory constant (Ki) of enrasentan for ETA and ETB receptors.

Materials:

-

Membrane preparations from cells expressing human ETA or ETB receptors.

-

Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1).

-

Test compound: Enrasentan.

-

Non-specific binding control: Unlabeled Endothelin-1 (1 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes expressing either ETA or ETB receptors are prepared by homogenization and centrifugation. The final pellet is resuspended in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A fixed concentration of [¹²⁵I]-ET-1 (typically at its Kd concentration).

-

Increasing concentrations of enrasentan (e.g., from 10⁻¹² M to 10⁻⁵ M).

-

For total binding wells, add vehicle instead of enrasentan.

-

For non-specific binding wells, add a high concentration of unlabeled ET-1.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 120 minutes) to reach equilibrium.

-

Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the enrasentan concentration. Determine the IC50 value (the concentration of enrasentan that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Intracellular Calcium Mobilization

Functional assays measure the ability of an antagonist to block the downstream signaling events initiated by receptor activation. For endothelin receptors, which are coupled to Gq proteins, a common functional readout is the mobilization of intracellular calcium.

Objective: To determine the functional potency (IC50) of enrasentan in blocking endothelin-1-induced calcium release.

Materials:

-

Cells stably expressing human ETA or ETB receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Endothelin-1 (agonist).

-

Test compound: Enrasentan.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

Procedure:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 60 minutes).

-

Compound Incubation: Wash the cells to remove excess dye and then pre-incubate them with increasing concentrations of enrasentan or vehicle for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add a fixed concentration of endothelin-1 (typically the EC80 concentration) to all wells simultaneously and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the endothelin-1 response against the logarithm of the enrasentan concentration. Determine the IC50 value using non-linear regression analysis.

Visualizations

Endothelin Signaling Pathway and Enrasentan's Mechanism of Action

Caption: Endothelin signaling pathway and the inhibitory action of enrasentan.

Experimental Workflow for Characterizing Enrasentan

Caption: A typical experimental workflow for characterizing an endothelin receptor antagonist.

Conclusion

Enrasentan is a mixed ETA/ETB receptor antagonist with a preferential affinity for the ETA receptor. While specific quantitative binding data remains elusive in the public domain, its pharmacological activity can be thoroughly characterized using standard in vitro and in vivo models as detailed in this guide. The provided experimental protocols and workflow diagrams offer a framework for researchers and drug development professionals to evaluate the antagonist properties of enrasentan and similar compounds. Further studies to precisely quantify the binding affinities and functional potencies of enrasentan at both endothelin receptor subtypes are warranted to fully elucidate its therapeutic potential.

References

Enrasentan: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrasentan (also known by its development code SB-217242) is a potent, orally active nonpeptide antagonist of the endothelin (ET) receptors.[1] It exhibits a higher affinity for the endothelin type A (ETA) receptor, while also antagonizing the endothelin type B (ETB) receptor, classifying it as a mixed antagonist.[1][2] Endothelins are powerful vasoconstrictor peptides implicated in the pathophysiology of various cardiovascular diseases, including hypertension and heart failure.[3] Enrasentan was developed to investigate the therapeutic potential of blocking the endothelin system. It progressed to Phase II clinical trials for heart failure but was ultimately discontinued.[2] This guide provides a comprehensive overview of its chemical structure, properties, pharmacology, and the experimental methodologies used in its evaluation.

Chemical Structure and Properties

Enrasentan is an indane derivative with a complex stereochemistry. Its chemical and physical properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (1S,2R,3S)-1-(1,3-benzodioxol-5-yl)-3-[2-(2-hydroxyethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid |

| Synonyms | SB-217242, SB 217242, ENRASENTANUM |

| CAS Number | 167256-08-8 |

| Molecular Formula | C₂₉H₃₀O₈ |

| Canonical SMILES | CCCOC1=CC2=C(C=C1)--INVALID-LINK--OC)OCCO)C(=O)O">C@@HC4=CC5=C(C=C4)OCO5 |

| InChI | InChI=1S/C29H30O8/c1-3-11-34-19-6-7-20-22(14-19)27(21-8-5-18(33-2)15-24(21)35-12-10-30)28(29(31)32)26(20)17-4-9-23-25(13-17)37-16-36-23/h4-9,13-15,26-28,30H,3,10-12,16H2,1-2H3,(H,31,32)/t26-,27+,28+/m0/s1 |

| InChIKey | GLCKXJLCYIJMRB-UPRLRBBYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 506.55 g/mol | |

| Appearance | White solid powder | |

| Water Solubility (Predicted) | 0.00434 mg/mL | |

| logP (Predicted) | 4.81 | |

| pKa (Strongest Acidic, Predicted) | 3.71 | |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

Pharmacology

Mechanism of Action

Enrasentan functions as a competitive antagonist at both ETA and ETB receptors. The endothelin signaling cascade is initiated by the binding of endothelin peptides (ET-1, ET-2, ET-3) to these G-protein coupled receptors.

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent and sustained vasoconstriction.

-

ETB Receptors: Found on endothelial cells, their stimulation can lead to the release of vasodilators like nitric oxide and prostacyclin. However, ETB receptors are also present on smooth muscle cells where they can mediate vasoconstriction.

By blocking these receptors, Enrasentan inhibits the physiological effects of endothelin, leading to vasodilation and a reduction in blood pressure.

Pharmacodynamics

Enrasentan's affinity for human cloned endothelin receptors was determined through competitive binding assays. The compound demonstrates approximately 100-fold greater selectivity for the ETA receptor over the ETB receptor.

| Receptor Subtype | Ligand | Kᵢ (nM) |

| Human ETA | Enrasentan (SB-217242) | 1.1 |

| Human ETB | Enrasentan (SB-217242) | 111 |

| Human ETA | Atrasentan | 0.0551 |

| Human ETB | Atrasentan | 4.80 |

| Human ETA | Bosentan | 4.75 |

| Human ETB | Bosentan | 40.9 |

| Data for Enrasentan from Ohlstein et al. (1996). Data for Atrasentan and Bosentan from Tsuruda et al. (2002) for comparison. |

The functional antagonist activity of Enrasentan was assessed in isolated tissue preparations. The equilibrium dissociation constant (Kb) values indicate potent antagonism of ETA-mediated vasoconstriction.

| Tissue Preparation | Receptor Target | Agonist | Kb (nM) |

| Rat Isolated Aorta | ETA | Endothelin-1 | 4.4 |

| Human Isolated Pulmonary Artery | ETA | Endothelin-1 | 5.0 |

| Rabbit Isolated Pulmonary Artery | ETB | Sarafotoxin S6c | 352 |

In animal models, orally administered Enrasentan produced a dose-dependent inhibition of the pressor response to exogenously administered Endothelin-1 in conscious rats. In a rat model of hypertension induced by a high-fructose diet, Enrasentan treatment normalized blood pressure and reduced associated renal and cardiac damage.

Pharmacokinetics

Pharmacokinetic studies in rats demonstrated that Enrasentan is well-absorbed after oral administration with good bioavailability.

| Parameter | Route | Value | Species |

| Bioavailability (F) | Intraduodenal | 66% | Rat |

| Plasma Half-life (t₁/₂) | Intraduodenal | 3.3 hours | Rat |

| Systemic Clearance (CL) | Intraduodenal | 27.3 mL/min/kg | Rat |

| In Vitro Permeability | Caco-2 cells | High | N/A |

Key Experimental Protocols

This section details the methodologies employed in the preclinical characterization of Enrasentan.

Receptor Binding Assays

Protocol:

-

Membrane Preparation: Membranes were prepared from cells stably expressing either human cloned ETA or ETB receptors.

-

Binding Reaction: Membranes were incubated with a fixed concentration of [¹²⁵I]-Endothelin-1 (as the radioligand) in the absence or presence of increasing concentrations of Enrasentan.

-

Separation: The reaction was terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters was quantified using a gamma counter.

-

Data Analysis: The data were used to generate concentration-dependent displacement curves. The IC₅₀ values (concentration of antagonist that inhibits 50% of specific binding) were determined and then converted to Kᵢ (inhibition constant) values using the Cheng-Prusoff equation.

In Vitro Functional Antagonism in Isolated Arteries

Protocol:

-

Tissue Preparation: Arterial rings (e.g., rat aorta, human pulmonary artery) were isolated and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Equilibration: Tissues were allowed to equilibrate under a resting tension.

-

Antagonist Incubation: Tissues were pre-incubated with either vehicle or various concentrations of Enrasentan for a set period.

-

Agonist Challenge: Cumulative concentration-response curves to an agonist (e.g., Endothelin-1 for ETA, Sarafotoxin S6c for ETB) were generated.

-

Data Analysis: The antagonist effect was quantified by the rightward shift of the agonist concentration-response curve. The equilibrium dissociation constant (Kb) was calculated using the Schild equation. A parallel shift in the curves is indicative of competitive antagonism.

In Vivo Antihypertensive Efficacy in a Rat Model

Protocol:

-

Animal Model: Hypertension was induced in Wistar-Kyoto (WKY) rats by feeding them a high-fructose diet for one month.

-

Treatment Groups: The hypertensive rats were divided into groups and treated for an additional month with either placebo, Enrasentan, or hydralazine (as a comparator antihypertensive agent) while continuing the high-fructose diet.

-

Blood Pressure Measurement: Systolic blood pressure was monitored throughout the study.

-

Organ Damage Assessment: At the end of the study, cardiac and renal tissues were collected for histological analysis to assess target organ damage.

-

Outcome: Enrasentan was found to normalize blood pressure and reduce cardiac and renal damage, an effect not fully replicated by hydralazine despite similar blood pressure control, suggesting organ-protective effects beyond simple blood pressure reduction.

Clinical Development

Enrasentan was evaluated in patients with heart failure. A Phase II study compared Enrasentan (60-90 mg/day) with the ACE inhibitor enalapril (10-20 mg/day) in 72 asymptomatic patients with left ventricular (LV) dysfunction. The primary endpoint was the change in LV end-diastolic volume index (EDVI) after six months. The study found that enalapril decreased LV EDVI, indicating favorable remodeling, whereas Enrasentan was associated with an increase in LV EDVI. Another study, the Enrasentan Cooperative Randomized Evaluation (ENCOR), investigated its effects in patients with NYHA class II-III heart failure, but the results were not fully published and reportedly showed no benefit over placebo. These findings led to the discontinuation of its clinical development for heart failure.

Conclusion

Enrasentan is a well-characterized, potent, and orally bioavailable mixed ETA/ETB receptor antagonist with a clear preference for the ETA receptor. Preclinical studies robustly demonstrated its ability to block endothelin signaling and produce significant antihypertensive and organ-protective effects in animal models. Despite this promising preclinical profile, clinical trials in patients with heart failure did not demonstrate a therapeutic benefit, highlighting the complexities of translating findings from animal models to human cardiovascular disease. The detailed data on Enrasentan's pharmacology and the experimental methods used for its characterization remain valuable for researchers in the field of endothelin biology and cardiovascular drug development.

References

- 1. Nonpeptide endothelin receptor antagonists. VI: Pharmacological characterization of SB 217242, a potent and highly bioavailable endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the dual receptor endothelin antagonist enrasentan with enalapril in asymptomatic left ventricular systolic dysfunction: a cardiovascular magnetic resonance study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enrasentan, an antagonist of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Pathway and Derivatives of Enrasentan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrasentan is a potent, non-peptide, mixed endothelin receptor antagonist with a higher affinity for the endothelin-A (ETA) receptor subtype over the endothelin-B (ETB) receptor.[1][2] Developed for the potential treatment of cardiovascular diseases, its complex indane core structure presents a significant synthetic challenge. This technical guide provides a comprehensive overview of the plausible synthesis pathway of Enrasentan, based on patent literature and established organic chemistry principles. Furthermore, it explores potential derivatives, their putative synthesis, and structure-activity relationships (SAR). Detailed experimental protocols for key assays and illustrative diagrams of the synthesis and relevant signaling pathways are included to facilitate further research and development in this area.

Introduction to Enrasentan and Endothelin Receptor Antagonism

Endothelins are a family of potent vasoconstrictive peptides that play a crucial role in blood pressure regulation and cardiovascular homeostasis.[1] They exert their effects through two G protein-coupled receptor subtypes: ETA and ETB.[3][4] The ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation, while ETB receptors, found on endothelial cells, are primarily involved in vasodilation through the release of nitric oxide and prostacyclin. In various pathological conditions, such as hypertension, heart failure, and pulmonary arterial hypertension, the endothelin system is often dysregulated. Consequently, antagonism of endothelin receptors has emerged as a promising therapeutic strategy.

Enrasentan is a mixed ETA/ETB receptor antagonist, although it displays a higher affinity for the ETA receptor. This pharmacological profile suggests its potential to mitigate the detrimental effects of excessive endothelin-1 (ET-1) signaling.

Proposed Synthesis Pathway of Enrasentan

Diagram of the Proposed Enrasentan Synthesis Pathway

Caption: Proposed multi-step synthesis pathway for Enrasentan.

Potential Derivatives of Enrasentan and Structure-Activity Relationships (SAR)

The exploration of derivatives is crucial for optimizing the pharmacological profile of a lead compound. Based on the structure of Enrasentan and SAR studies of related indane-based endothelin antagonists, several modifications can be proposed to potentially enhance potency, selectivity, and pharmacokinetic properties.

Table 1: Proposed Enrasentan Derivatives and Expected Impact on Activity

| Derivative | Modification | Rationale | Expected Impact |

| Derivative 1 | Replacement of the propoxy group with a bulkier alkoxy group (e.g., isobutoxy) | Explore the steric tolerance of the binding pocket. | May increase or decrease affinity depending on pocket size. |

| Derivative 2 | Modification of the 2-hydroxyethoxy side chain (e.g., changing the linker length) | Investigate the importance of the side chain length and flexibility for receptor interaction. | Could modulate binding affinity and selectivity. |

| Derivative 3 | Substitution on the benzodioxole ring | Probe the electronic and steric requirements of this region of the binding site. | Likely to significantly impact binding affinity. |

| Derivative 4 | Esterification of the carboxylic acid | Prodrug strategy to improve oral bioavailability. | Inactive prodrug, requires in vivo hydrolysis to the active acid. |

Proposed Synthesis of Derivatives

The synthesis of these proposed derivatives would follow a similar pathway to that of Enrasentan, with modifications in the starting materials or subsequent alkylation steps. For instance, for Derivative 1, the corresponding bulkier alkyl halide would be used in the alkylation of the phenolic hydroxyl group. For Derivative 2, a different hydroxyalkylating agent would be employed.

Quantitative Data

The following table summarizes the available quantitative data for Enrasentan and provides a template for the characterization of its derivatives.

Table 2: In Vitro Activity of Enrasentan

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Enrasentan | ETA Receptor | Radioligand Binding | - | - | |

| ETB Receptor | Radioligand Binding | - | - | ||

| Predicted | Functional Assay | ~1-10 |

Note: Specific Ki and IC50 values for Enrasentan are not consistently reported in publicly available literature. The predicted functional assay IC50 is an estimate based on its characterization as a potent antagonist.

Experimental Protocols

Endothelin Receptor Binding Assay

This protocol describes a standard method for determining the binding affinity of a compound to endothelin receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for the ETA and ETB receptors.

Materials:

-

Membrane preparations from cells expressing human ETA or ETB receptors.

-

Radioligand: [¹²⁵I]-ET-1.

-

Non-specific binding control: Unlabeled ET-1 (1 µM).

-

Test compounds (e.g., Enrasentan and its derivatives) at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add assay buffer, radioligand ([¹²⁵I]-ET-1, final concentration ~25 pM), and either vehicle, unlabeled ET-1 (for non-specific binding), or the test compound at various concentrations.

-

Add the cell membrane preparation (20-40 µg of protein per well).

-

Incubate the plate at 25°C for 2 hours with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Endothelin Receptor Signaling Pathway

Enrasentan acts by blocking the binding of endothelin peptides to their receptors, thereby inhibiting the downstream signaling cascades that lead to vasoconstriction and cell proliferation.

Caption: Simplified endothelin receptor signaling pathway.

Conclusion

Enrasentan remains a molecule of significant interest within the field of cardiovascular drug discovery. While its clinical development has faced challenges, the complex chemistry and pharmacology of its indane core provide a valuable platform for the design of new endothelin receptor antagonists. This guide has outlined a plausible synthetic pathway for Enrasentan, proposed potential derivatives for further investigation, and provided essential experimental context. The continued exploration of this chemical space may yet yield novel therapeutic agents with improved efficacy and safety profiles for the treatment of endothelin-mediated diseases.

References

- 1. Enrasentan, an antagonist of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the dual receptor endothelin antagonist enrasentan with enalapril in asymptomatic left ventricular systolic dysfunction: a cardiovascular magnetic resonance study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ENDOTHELIN RECEPTORS AND PAIN - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of Enrasentan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrasentan (also known as SB 217242) is a non-peptide antagonist of endothelin (ET) receptors.[1] Endothelins are potent vasoconstrictor peptides that mediate their effects through two main receptor subtypes: ETA and ETB.[2] The ETA receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[2] The ETB receptor is found on endothelial cells, where it mediates the release of vasodilators such as nitric oxide and prostacyclin, and also on smooth muscle cells, where it can contribute to vasoconstriction.[2] Enrasentan has been characterized as a mixed ETA and ETB receptor antagonist, with a higher affinity for the ETA receptor.[1] This technical guide provides a comprehensive overview of the available in vitro data on Enrasentan, focusing on its receptor binding affinity, functional antagonism, and the methodologies used to determine these properties.

Core Data Summary

The in vitro pharmacological profile of Enrasentan has been primarily characterized through radioligand binding assays and functional antagonism studies. The following tables summarize the key quantitative data obtained in these experiments.

Table 1: Receptor Binding Affinity of Enrasentan (SB 217242)

| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |

| Human ETA | [125I]-ET-1 | Cloned Human Receptors | 1.1 | |

| Human ETB | [125I]-ET-1 | Cloned Human Receptors | 111 |

Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonism of Enrasentan (SB 217242)

| Assay Type | Agonist | Tissue/Cell Preparation | Parameter | Value (nM) | Reference |

| Vascular Contraction | ET-1 | Rat Isolated Aorta (ETA) | Kb | 4.4 | |

| Vascular Contraction | ET-1 | Human Isolated Pulmonary Artery (ETA) | Kb | 5.0 | |

| Vascular Contraction | Sarafotoxin S6c | Rabbit Isolated Pulmonary Artery (ETB) | Kb | 352 |

Kb (equilibrium dissociation constant for an antagonist) is a measure of the potency of a competitive antagonist. It is the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response.

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to characterize Enrasentan.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Enrasentan for ETA and ETB receptors.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the target endothelin receptors (e.g., cells transfected with cloned human ETA or ETB receptors). This typically involves homogenization of the cells or tissue in a buffered solution, followed by centrifugation to pellet the membranes. The membrane pellet is then washed and resuspended in a binding buffer.

-

Competition Binding Assay: A fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Enrasentan.

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The membrane-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the free radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Enrasentan that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays: Vascular Contraction

Objective: To determine the functional potency (Kb) of Enrasentan in antagonizing endothelin-induced vasoconstriction.

General Protocol:

-

Tissue Preparation: Rings of isolated arteries (e.g., rat aorta, human pulmonary artery) are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2 / 5% CO2).

-

Isometric Tension Recording: The arterial rings are connected to force transducers to measure changes in isometric tension (contraction and relaxation).

-

Cumulative Concentration-Response Curve to Agonist: A cumulative concentration-response curve is generated for an endothelin agonist (e.g., ET-1 or the ETB-selective agonist Sarafotoxin S6c) by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.

-

Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of Enrasentan for a predetermined period to allow for equilibration.

-

Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of Enrasentan.

-

Schild Analysis: The process is repeated with several different concentrations of Enrasentan. The dose-ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated. A Schild plot of log(dose ratio - 1) versus log(antagonist concentration) is constructed. For a competitive antagonist, this plot should be linear with a slope of 1. The pA2 value (the negative logarithm of the antagonist concentration that produces a dose-ratio of 2) is determined from the x-intercept of the Schild plot. The Kb value can then be calculated from the pA2 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: Endothelin-1 signaling pathway and the antagonistic action of Enrasentan.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a functional antagonism assay using isolated tissues.

Conclusion

The in vitro data for Enrasentan (SB 217242) demonstrate its potent and mixed antagonistic activity at both ETA and ETB receptors, with a clear preference for the ETA subtype. The methodologies outlined in this guide provide a standardized framework for the evaluation of endothelin receptor antagonists. These in vitro characterizations are fundamental for understanding the pharmacological profile of Enrasentan and for guiding further non-clinical and clinical development.

References

Enrasentan in Cardiovascular Disease Research: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The endothelin (ET) system, particularly the potent vasoconstrictor peptide endothelin-1 (ET-1), is a critical regulator of vascular tone and a key player in the pathophysiology of numerous cardiovascular diseases.[1] Elevated levels of ET-1 are associated with heart failure, hypertension, and atherosclerosis, where it promotes not only vasoconstriction but also cellular proliferation, fibrosis, and inflammation.[1][2] The biological actions of ET-1 are mediated through two G protein-coupled receptor subtypes: ET(A) and ET(B). ET(A) receptors, located on vascular smooth muscle cells, are the primary mediators of vasoconstriction and mitogenesis.[1][2] ET(B) receptors have a more complex role; those on endothelial cells stimulate the release of vasodilators like nitric oxide and prostacyclin and are involved in clearing circulating ET-1, while ET(B) receptors on smooth muscle cells can also contribute to vasoconstriction.

Enrasentan (formerly SB217242) is an orally active, non-peptide endothelin receptor antagonist. It is characterized as a mixed ET(A)/ET(B) receptor antagonist, though it possesses a significantly higher affinity for the ET(A) receptor. Given the strong preclinical rationale for ET system blockade, enrasentan was investigated as a potential therapeutic agent for cardiovascular diseases, particularly heart failure and hypertension. This technical guide provides an in-depth overview of enrasentan, summarizing its mechanism of action, pharmacological profile, key experimental data from preclinical and clinical studies, and detailed protocols relevant to its evaluation.

Mechanism of Action and Signaling Pathway

Enrasentan exerts its pharmacological effect by competitively blocking the binding of endothelin-1 to both ET(A) and ET(B) receptors. With a reported affinity that is approximately 100-fold greater for the ET(A) receptor, its primary action at therapeutic doses is the inhibition of ET(A)-mediated signaling.

The canonical endothelin signaling cascade begins when ET-1 binds to its receptors, which are coupled to the Gq/11 family of G proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ in vascular smooth muscle cells leads to vasoconstriction. In cardiac myocytes, this pathway contributes to hypertrophic signaling and positive inotropic effects. By blocking the initial receptor binding step, enrasentan prevents the initiation of this entire downstream cascade.

Pharmacological Profile

While specific K_i_ or IC50 values for enrasentan are not consistently reported in publicly available literature, its pharmacological profile is well-characterized qualitatively. It is a mixed antagonist with a clear preference for the ET(A) receptor.

Table 1: Pharmacological Profile of Enrasentan

| Parameter | Description | Reference |

|---|---|---|

| Target(s) | Endothelin A (ET(A)) and Endothelin B (ET(B)) Receptors | |

| Mechanism | Competitive Antagonist |

| Selectivity | Mixed antagonist with ~100-fold higher affinity for ET(A) vs. ET(B) | |

For context, the binding affinities of other well-known endothelin receptor antagonists are provided below. Note that these are different chemical entities and are shown for comparative purposes only.

Table 2: Binding Affinities (K_i_) of Other ET Receptor Antagonists for Human Receptors

| Compound | ET(A) Receptor K_i_ (nM) | ET(B) Receptor K_i_ (nM) | ET(A)/ET(B) Selectivity Ratio | Reference |

|---|---|---|---|---|

| Atrasentan | 0.0551 | 4.80 | 87 |

| Bosentan | 4.75 | 40.9 | 8.6 | |

Preclinical Evidence in Cardiovascular Models

In animal models, enrasentan showed significant promise. Studies in rats with hypertension and cardiac hypertrophy demonstrated that the drug could reduce blood pressure, prevent cardiac hypertrophy, and preserve myocardial function. In rats with hyperinsulinemia and hypertension, enrasentan normalized blood pressure and prevented associated cardiac and renal damage.

A key study assessed enrasentan in a model of severe hypertensive cardiac hypertrophy and dysfunction using spontaneously hypertensive stroke-prone rats (SHR-SP) on a high-salt/high-fat diet. The results from this study were particularly encouraging.

Table 3: Summary of Preclinical Efficacy of Enrasentan in Hypertensive Rats

| Parameter | Enrasentan Treatment Group | Control Group | Reference |

|---|---|---|---|

| Survival (at 18 weeks) | 90-95% | 30% | |

| Stroke Volume | ↑ 33-50% | Baseline | |

| Cardiac Index | ↑ 45-63% | Baseline | |

| Relative Wall Thickness | ↓ 14-27% | Baseline | |

| LV Mass / Body Weight Ratio | ↓ 20% | Baseline |

| Circulating Aldosterone | ↓ 54-57% | Baseline | |

Experimental Protocol: In Vivo Model of Hypertensive Cardiac Dysfunction

This protocol outlines the methodology used to evaluate enrasentan in the SHR-SP model.

-

Animal Model: Male spontaneously hypertensive stroke-prone rats (SHR-SP) are selected. This strain is a well-established model for essential hypertension and cardiovascular damage.

-

Dietary Induction: To accelerate and exacerbate the disease phenotype, rats are maintained on a high-salt (e.g., 4-8%) and high-fat diet.

-

Treatment Administration: Enrasentan is mixed directly into the diet at specified concentrations (e.g., 1,200 and 2,400 parts per million) for chronic oral administration over several weeks (e.g., 12-18 weeks). A control group receives the same diet without the drug.

-

Data Acquisition:

-

Echocardiography: Transthoracic echocardiography is performed non-invasively at multiple time points (e.g., baseline, 8, 12, and 16 weeks) to assess cardiac dimensions and function. Key parameters include left ventricular internal dimension, wall thickness, stroke volume, and cardiac index.

-

Blood Pressure: Systolic blood pressure is measured, typically via the tail-cuff method.

-

Survival: Mortality is monitored daily throughout the study period.

-

-

Terminal Analysis: At the end of the study, animals are euthanized.

-

Organ Weights: Hearts are excised, and the left ventricle is weighed to determine the heart weight to body weight ratio, a marker of hypertrophy.

-

Biomarkers: Blood samples are collected for analysis of circulating neurohormones and biomarkers such as aldosterone and pro-atrial natriuretic peptide (proANP).

-

Clinical Research and Outcomes

Despite the robust preclinical data, the clinical development of enrasentan for heart failure was unsuccessful. The results from human trials contrasted sharply with the benefits observed in animal models.

The Enrasentan Cooperative Randomized Evaluation (ENCOR) trial investigated enrasentan in 419 patients with NYHA class II-III chronic heart failure. The study failed to demonstrate a benefit over placebo for a composite endpoint of NYHA class, hospitalization rate, and global assessment. Worryingly, the trial showed a trend in favor of placebo and suggested that enrasentan treatment resulted in a higher rate of heart failure progression and higher mortality.

A subsequent, well-controlled study directly compared enrasentan with the ACE inhibitor enalapril in patients with asymptomatic left ventricular systolic dysfunction (ejection fraction ≤ 40%). The primary endpoint was the change in left ventricular end-diastolic volume index (LV EDVI), a key marker of cardiac remodeling. The results were unfavorable for enrasentan.

Table 4: Comparative Efficacy of Enrasentan vs. Enalapril in Asymptomatic LV Dysfunction (6-Month Change)

| Parameter | Enrasentan Group | Enalapril Group | p-value (between groups) | Reference |

|---|---|---|---|---|

| Δ LV EDVI (ml/m²) | +3.9 | -3.4 | 0.001 | |

| Δ Resting Cardiac Index (L/min/m²) | +0.11 | -0.10 | 0.04 | |

| Δ Brain Natriuretic Peptide (pg/mL) | -5.8 | -19.3 | 0.005 | |

| Δ Noradrenaline (pg/mL) | Increased | No significant change | 0.02 |

| Serious Adverse Events | 16.7% | 2.8% | 0.02 | |

The data clearly showed that enrasentan led to adverse ventricular remodeling (increased LV volume), whereas enalapril promoted favorable remodeling. The increase in noradrenaline also suggested undesirable sympathetic nervous system activation with enrasentan.

Experimental Protocol: Clinical Trial for Left Ventricular Remodeling

This protocol describes a typical design for a study like the enrasentan versus enalapril trial.

-

Patient Population: Patients with asymptomatic left ventricular systolic dysfunction, defined by a left ventricular ejection fraction (LVEF) of ≤ 40% as measured by 2D echocardiography, without clinical signs of heart failure.

-

Exclusion Criteria: Key exclusions include recent acute coronary syndromes, significant valve disease, uncontrolled arrhythmias, and contraindications to cardiovascular magnetic resonance (CMR) imaging.

-

Study Design: A multicenter, randomized, double-blind, active-comparator controlled trial. Patients are randomized to receive either enrasentan or enalapril.

-

Treatment Regimen:

-

Titration Phase: Both drugs are initiated at a low dose (e.g., enrasentan 30 mg/day, enalapril 2.5 mg/day) and are up-titrated over 6-10 weeks to a maximum tolerated dose within a predefined range (e.g., enrasentan 60-90 mg, enalapril 10-20 mg).

-

Maintenance Phase: Patients continue on the maximum tolerated dose for a fixed period (e.g., 6 months).

-

-

Endpoints:

-

Primary Endpoint: Change from baseline in Left Ventricular End-Diastolic Volume Index (LV EDVI), quantified by cardiovascular magnetic resonance (CMR). CMR is the gold standard for assessing ventricular volumes and mass.

-

Secondary Endpoints: Changes in other CMR-derived parameters (LV end-systolic volume, LV mass, ejection fraction), changes in circulating neurohormones (BNP, noradrenaline), progression to symptomatic heart failure, and safety/tolerability (adverse events).

-

-

Statistical Analysis: The primary analysis compares the change in LV EDVI between the two treatment groups using an appropriate statistical test, such as an analysis of covariance (ANCOVA).

Discussion and Future Perspectives

The stark discrepancy between the promising preclinical results and the negative clinical outcomes of enrasentan highlights a significant translational challenge in cardiovascular drug development. Several hypotheses have been proposed to explain this failure:

-

Role of ET(B) Receptor Blockade: While ET(A) blockade is beneficial, the concurrent blockade of endothelial ET(B) receptors by a mixed antagonist like enrasentan may be detrimental. ET(B) receptors are crucial for clearing circulating ET-1 and for producing vasodilatory nitric oxide. Blocking them can lead to increased plasma ET-1 levels, which, if ET(A) receptor blockade is incomplete, could have adverse effects.

-

Fluid Retention: A known class effect of endothelin receptor antagonists is fluid retention and peripheral edema. In patients with heart failure, who are already in a volume-overloaded state, this can precipitate worsening of the condition.

-

Neurohormonal Activation: The clinical data showed an increase in noradrenaline with enrasentan, suggesting activation of the sympathetic nervous system. This is a known contributor to heart failure progression and is counterproductive to the goals of therapy.

The failure of enrasentan, along with other mixed and selective ET antagonists in large heart failure trials, led to a significant decline in enthusiasm for this therapeutic approach in chronic heart failure. However, research into ET antagonists continues in other areas, such as pulmonary arterial hypertension (where drugs like bosentan and ambrisentan are approved) and resistant hypertension.

References

Preclinical Profile of Enrasentan: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enrasentan (also known by its experimental code SB 217242) is a potent, orally bioavailable, nonpeptide endothelin (ET) receptor antagonist. Preclinical research has characterized it as a mixed antagonist with a significant selectivity for the endothelin-A (ETA) receptor over the endothelin-B (ETB) receptor. This document provides a comprehensive technical overview of the key preclinical studies involving Enrasentan, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows. The data herein summarizes its pharmacodynamic profile, pharmacokinetic properties in animal models, and its efficacy in various preclinical models of cardiovascular disease.

Introduction to Enrasentan and the Endothelin System

The endothelin system plays a critical role in vasoconstriction, cell proliferation, and extracellular matrix accumulation.[1] Endothelin-1 (ET-1), a potent vasoconstrictor peptide produced by endothelial cells, mediates its effects through two G protein-coupled receptor subtypes: ETA and ETB.[1] ETA receptors, located on vascular smooth muscle cells, are primarily responsible for vasoconstriction and cell proliferation.[1] ETB receptors are found on endothelial cells, where they mediate the release of nitric oxide and prostacyclin, leading to vasodilation, and are also involved in the clearance of ET-1.[1] Elevated levels of endothelins are associated with numerous pathologies, including heart failure, hypertension, and stroke, making endothelin receptor antagonism a promising therapeutic strategy.[1]

Enrasentan was developed as a mixed ETA and ETB receptor antagonist with a higher affinity for the ETA subtype, positioning it as a tool to counteract the deleterious effects of ET-1.

Pharmacodynamics

The pharmacodynamic profile of Enrasentan is defined by its high-affinity binding to endothelin receptors and its functional antagonism of ET-1 induced physiological responses.

Receptor Binding Affinity and Functional Antagonism

Preclinical studies have quantified the binding affinity (Ki) of Enrasentan for human cloned endothelin receptors and its functional antagonist potency (Kb) in isolated tissue preparations. Enrasentan demonstrates approximately 100-fold selectivity for the ETA receptor over the ETB receptor.

| Parameter | Receptor Subtype | Species | Value | Reference |

| Ki (Inhibitory Constant) | Human ETA | Human (cloned) | 1.1 nM | |

| Human ETB | Human (cloned) | 111 nM | ||

| Selectivity Ratio (Ki) | ETB / ETA | - | 100.9 | - |

| Kb (Functional Antagonism) | ETA | Rat (Aorta) | 4.4 nM | |

| ETA | Human (Pulmonary Artery) | 5.0 nM | ||

| ETB | Rabbit (Pulmonary Artery) | 352 nM |

Endothelin Signaling Pathway and Mechanism of Action

Endothelin-1 binding to its receptors initiates a cascade of intracellular events. The diagrams below illustrate this pathway and the mechanism by which Enrasentan exerts its effects.

Experimental Protocol: Radioligand Displacement Assay

The determination of Enrasentan's binding affinity (Ki) is typically performed using a competitive radioligand binding assay.

-

Membrane Preparation: Human cells recombinantly expressing either ETA or ETB receptors are cultured and harvested. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes. The resulting membrane preparations are washed, resuspended, and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Assay Setup: The assay is conducted in 96-well plates. To each well, the following are added in order:

-

Cell membrane preparation (containing a standardized amount of receptor protein).

-

Varying concentrations of unlabeled Enrasentan (the competitor).

-

A fixed concentration of a radiolabeled endothelin ligand, such as [125I]-ET-1.

-

-

Incubation: The plates are incubated for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are quickly washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of an unlabeled ET-1 analog.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of Enrasentan that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models are essential to determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile and to establish its oral bioavailability.

Pharmacokinetic Parameters in Rats

Studies in rats have demonstrated that Enrasentan (SB 217242) is well-absorbed after oral administration, exhibiting high bioavailability.

| Parameter | Route | Dose | Value | Species | Reference |

| Bioavailability (F) | Intraduodenal | - | 66% | Rat | |

| Plasma Half-Life (t1/2) | Intraduodenal | - | 3.3 hours | Rat | |

| Systemic Clearance (CL) | Intraduodenal | - | 27.3 ml/min/kg | Rat |

Experimental Workflow and Protocol: In Vivo Pharmacokinetics

The following workflow and protocol describe a typical study to determine the pharmacokinetic profile of an orally administered compound in rats.

-

Animal Model: Male Sprague-Dawley rats are used. The animals are acclimated to the laboratory environment before the study.

-

Dosing: Following an overnight fast, a cohort of rats receives a single oral dose of Enrasentan, administered via gavage. The compound is typically formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Blood Sampling: Serial blood samples (approx. 0.2 mL) are collected from each animal, typically via the tail vein, at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours). Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then transferred to new tubes and stored at -80°C pending analysis.

-

Bioanalysis: The concentration of Enrasentan in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation or liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental methods to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance (CL), and terminal half-life (t1/2).

In Vivo Preclinical Efficacy

Enrasentan has been evaluated in several animal models of cardiovascular disease, demonstrating beneficial effects on blood pressure, cardiac structure and function, and outcomes after ischemic events.

Summary of Efficacy in Animal Models

| Animal Model | Key Findings | Quantitative Data Highlights | Reference(s) |

| Spontaneously Hypertensive Stroke-Prone Rats (SHRSP) on high-salt/fat diet | Improved survival, limited left ventricular remodeling, and preserved myocardial performance. | - Survival at 18 weeks: 90-95% (Enrasentan) vs. 30% (Control) - Stroke Volume Increase: 33-50% - Cardiac Index Increase: 45-63% - Reduced LV mass/body weight ratio by 20% | |

| Hypertension and Cardiac Hypertrophy Model | Reduced blood pressure, prevented cardiac hypertrophy, and preserved myocardial function. | Data not specified in review. | |

| Rats with Hyperinsulinemia and Hypertension | Normalized blood pressure and prevented cardiac and renal damage. | Data not specified in review. | |

| Rat Stroke Model | Reduced the ischemic area in the brain. | Data not specified in review. | |

| Conscious Rats (ET-1 Challenge) | Dose-dependent inhibition of the pressor response to exogenous ET-1. | Inhibition observed for at least 5.5 hours with a 30 mg/kg oral dose. |

Experimental Protocol: Hypertension and Cardiac Hypertrophy Model (SHRSP)

This protocol outlines a representative in vivo efficacy study using the spontaneously hypertensive stroke-prone rat (SHRSP), an aggressive model of hypertension and cardiac dysfunction.

-

Animal Model: Male SHRSP are used. These rats genetically develop severe hypertension and are prone to stroke.

-

Diet and Grouping: Upon weaning, the rats are placed on a high-salt, high-fat diet to accelerate and exacerbate the disease phenotype. Animals are divided into a control group (receiving diet with vehicle) and treatment groups (receiving diet containing Enrasentan at various concentrations, e.g., 1,200 or 2,400 ppm).

-

Treatment Period: The treatment is administered continuously for a period of several weeks (e.g., 12-18 weeks).

-

Endpoint Measurements:

-

Survival: Monitored daily throughout the study.

-

Blood Pressure and Heart Rate: Measured non-invasively at regular intervals (e.g., every 4 weeks) using the tail-cuff method.

-

Echocardiography: Performed under light anesthesia at baseline and at multiple time points during the study to assess cardiac performance and dimensions. Key parameters include left ventricular mass, relative wall thickness, stroke volume, and cardiac index.

-

Biomarkers: At the end of the study, blood samples are collected to measure relevant biomarkers such as aldosterone and pro-atrial natriuretic peptide (proANF).

-

-

Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the treatment groups to the control group. Survival data is analyzed using methods like the Kaplan-Meier curve.

Conclusion

The preclinical data for Enrasentan (SB 217242) establish it as a potent, orally bioavailable, and selective ETA receptor antagonist. In vitro studies confirmed its high affinity for the ETA receptor, while in vivo pharmacokinetic studies in rats demonstrated favorable properties for oral administration. Efficacy was demonstrated across multiple, robust preclinical models of cardiovascular disease, where Enrasentan consistently improved survival, attenuated pathological remodeling of the heart, and preserved organ function in the context of hypertension and ischemia. These comprehensive preclinical findings provided a strong rationale for its advancement into clinical development for cardiovascular disorders.

References

Enrasentan: A Technical Deep Dive into its Antagonistic Effects on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrasentan (also known as SB 217242) is a potent, non-peptide dual endothelin (ET) receptor antagonist with a significant preference for the endothelin-A (ETA) receptor subtype over the endothelin-B (ETB) receptor.[1] Developed for its potential therapeutic effects in cardiovascular diseases, enrasentan's mechanism of action lies in its ability to competitively block the binding of endothelin-1 (ET-1), a powerful vasoconstrictor and mitogen, to its receptors. This action inhibits the downstream signaling cascades that lead to vasoconstriction, cell proliferation, and extracellular matrix deposition.[2] Despite promising preclinical data, the clinical development of enrasentan for heart failure was halted due to unfavorable outcomes in the Enrasentan Cooperative Randomized Evaluation (ENCOR) trial.[3][4][5] This guide provides a detailed technical overview of enrasentan's effects on cellular signaling pathways, supported by available quantitative data, experimental methodologies, and visual pathway diagrams.

Core Mechanism of Action: Endothelin Receptor Antagonism

Enrasentan functions as a competitive antagonist at both ETA and ETB receptors. However, it exhibits a significantly higher affinity for the ETA receptor, making it a mixed antagonist with ETA selectivity. The endothelin system plays a crucial role in vascular homeostasis and pathophysiology. ET-1, the primary ligand, mediates its effects through two G-protein coupled receptor subtypes:

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to vasoconstriction and cellular proliferation.

-

ETB Receptors: Found on endothelial cells and smooth muscle cells. Endothelial ETB receptor activation mediates vasodilation through the release of nitric oxide and prostacyclin, and also plays a role in the clearance of circulating ET-1. Conversely, ETB receptors on smooth muscle cells can also contribute to vasoconstriction.

By blocking these receptors, enrasentan prevents the physiological and pathological effects of elevated ET-1 levels.

Quantitative Analysis of Receptor Binding and Functional Antagonism

The affinity and functional antagonism of enrasentan have been quantified in several studies. The following tables summarize the key quantitative data available for enrasentan (SB 217242).

Table 1: Enrasentan (SB 217242) Receptor Binding Affinity

| Receptor Subtype | Ligand | Preparation | Ki (nM) |

| Human ETA | [125I]-ET-1 | Cloned Human Receptors | 1.1 |

| Human ETB | [125I]-ET-1 | Cloned Human Receptors | 111 |

Table 2: Enrasentan (SB 217242) Functional Antagonism

| Tissue Preparation | Agonist | Receptor Subtype | Kb (nM) |

| Rat Isolated Aorta | Endothelin-1 | ETA | 4.4 |

| Human Isolated Pulmonary Artery | Endothelin-1 | ETA | 5.0 |

| Rabbit Isolated Pulmonary Artery | Sarafotoxin S6c | ETB | 352 |

Ki: Inhibition constant, a measure of binding affinity. A lower Ki indicates a higher affinity. Kb: Dissociation constant of the antagonist, a measure of functional antagonism.

These data clearly demonstrate enrasentan's approximately 100-fold greater binding affinity for the human ETA receptor compared to the ETB receptor.

Impact on Downstream Cellular Signaling Pathways

The binding of ET-1 to its receptors initiates a cascade of intracellular signaling events. By blocking this initial step, enrasentan is expected to inhibit these downstream pathways. While direct studies on enrasentan's effects on these pathways are limited, its mechanism of action strongly implies an inhibitory role.

The Canonical Gq/Phospholipase C Pathway

Activation of both ETA and ETB receptors on smooth muscle cells is primarily coupled through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and proliferation. Enrasentan's antagonism of ET receptors directly blocks this initial activation step.

Mitogen-Activated Protein Kinase (MAPK) Pathway

ET-1 is a known activator of the MAPK/ERK signaling cascade, a key pathway in cell proliferation, differentiation, and survival. The activation of MAPKs by ET-1 can occur through both G-protein-dependent and independent mechanisms, often involving transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). While direct studies with enrasentan are lacking, other endothelin receptor antagonists have been shown to prevent ET-1-induced ERK1/2 phosphorylation. It is therefore highly probable that enrasentan exerts an inhibitory effect on this pathway.

References

- 1. Nonpeptide endothelin receptor antagonists. VI: Pharmacological characterization of SB 217242, a potent and highly bioavailable endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enrasentan, an antagonist of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical trials of endothelin antagonists in heart failure: publication is good for the public health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. thepharmaletter.com [thepharmaletter.com]

Methodological & Application

Enrasentan Dosage and Administration in In Vivo Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrasentan is a non-selective endothelin receptor antagonist (ERA) with a higher affinity for the endothelin-A (ETA) receptor compared to the endothelin-B (ETB) receptor.[1] Endothelin-1 (ET-1) is a potent vasoconstrictor peptide implicated in the pathophysiology of various cardiovascular diseases, including hypertension, cardiac hypertrophy, and heart failure.[2] By blocking the binding of ET-1 to its receptors, enrasentan elicits vasodilation and has been investigated for its therapeutic potential in several preclinical models.[1] These application notes provide a summary of available data on enrasentan dosage in in vivo animal models and detailed protocols for its administration.

Mechanism of Action: Endothelin Receptor Signaling

Enrasentan exerts its effects by competitively inhibiting the binding of endothelin peptides (ET-1, ET-2, and ET-3) to both ETA and ETB receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular signaling events.

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent and sustained vasoconstriction. This is mediated through Gq/11 proteins, which activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction.

-

ETB Receptors: These receptors have a more complex role. On endothelial cells, their activation mediates the release of vasodilators such as nitric oxide (NO) and prostacyclin, leading to vasorelaxation. However, ETB receptors are also present on smooth muscle cells, where their activation can contribute to vasoconstriction.

By blocking both receptor subtypes, enrasentan can attenuate the vasoconstrictive effects of ET-1 and potentially modulate other ET-1-mediated processes such as cell proliferation and inflammation.

Enrasentan Dosage in Animal Models

Quantitative data on enrasentan dosage in in vivo animal models is limited in publicly available literature. The following tables summarize the available information.

Table 1: Enrasentan Dosage in Rat Models

| Animal Model | Indication | Dosage | Route of Administration | Duration | Observed Effects |

| Spontaneously Hypertensive Stroke-Prone Rats (SHRSP) | Cardiac Hypertrophy & Dysfunction | 1,200 ppm in diet (approx. 60 mg/kg/day)2,400 ppm in diet (approx. 120 mg/kg/day) | Oral (in feed) | 18 weeks | Improved survival, increased stroke volume and cardiac index, reduced relative wall thickness. |

| Fructose-Fed Wistar-Kyoto Rats | Hypertension & Hyperinsulinemia | Not specified | Not specified | 1 month | Normalized blood pressure, reduced renal and cardiac damage.[3] |

| Rat Model | Stroke | Not specified | Not specified | Not specified | Reduced ischemic area in the brain.[1] |

*Conversion from ppm to mg/kg/day is estimated based on an average daily food consumption of 5 g per 100 g of body weight for rats. This can vary based on strain, age, and diet composition.

Table 2: Enrasentan Dosage in Other Animal Models

Table 3: Dosage of Other Endothelin Receptor Antagonists (for Reference)

| Compound | Animal Model | Indication | Dosage | Route of Administration |

| Atrasentan | Dahl Salt-Sensitive Rats | Cardiac Hypertrophy | 2.5, 5, and 10 mg/kg/day | Oral (in drinking water) |

| SB 234551 (ETA-selective) | Sprague Dawley Rats | Focal Stroke | 7.5, 15, 30, and 60 mg/kg (total dose) | Intravenous |

Experimental Protocols

The following are generalized protocols for the administration of enrasentan in rodent models based on common laboratory practices. These should be adapted to specific experimental designs and approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Oral Administration of Enrasentan via Diet

This protocol is suitable for chronic administration of enrasentan.

Materials:

-

Enrasentan powder

-

Standard laboratory rodent chow (powdered or pelleted)

-

Precision balance

-

Mixer (for powdered diet) or a method for coating pellets

Procedure:

-

Dosage Calculation: Determine the desired dose in mg/kg/day. Estimate the average daily food intake of the specific rat strain and age. Calculate the amount of enrasentan to be mixed per kilogram of chow.

-

Example Calculation for 60 mg/kg/day:

-

Assume average rat weight: 300 g (0.3 kg)

-

Assume daily food intake: 15 g

-

Daily dose per rat: 60 mg/kg * 0.3 kg = 18 mg

-

Concentration in feed: 18 mg enrasentan / 15 g chow = 1.2 g enrasentan / kg chow (1,200 ppm)

-

-

-

Diet Preparation (Powdered): a. Weigh the required amount of enrasentan and powdered chow. b. Premix the enrasentan with a small portion of the chow to ensure even distribution. c. Gradually add the premix to the rest of the chow and mix thoroughly.

-

Diet Preparation (Pelleted): a. Dissolve the calculated amount of enrasentan in a suitable solvent. b. Evenly spray the solution onto the pellets while tumbling them. c. Allow the solvent to evaporate completely before providing the feed to the animals.

-

Administration: Provide the medicated diet ad libitum.

-

Monitoring: Monitor food consumption to ensure adequate dosing.

Protocol 2: Oral Gavage Administration of Enrasentan

This protocol is for precise, acute, or sub-chronic oral dosing.

Materials:

-

Enrasentan powder

-

Vehicle (e.g., water, saline, 0.5% methylcellulose)

-

Balance, weigh boats, spatulas

-

Mortar and pestle (if needed)

-

Graduated cylinders and beakers

-